molecular formula C9H9FN2 B8698791 2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile

2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile

Cat. No.: B8698791
M. Wt: 164.18 g/mol
InChI Key: PUZKHMMXXQVYCK-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile is a chemical compound that features a fluorinated pyridine ring attached to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile typically involves the reaction of 6-fluoro-2-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity towards its target, thereby influencing the biological pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluorinated pyridine ring and a nitrile group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-(6-fluoropyridin-2-yl)-2-methylpropanenitrile

InChI

InChI=1S/C9H9FN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3

InChI Key

PUZKHMMXXQVYCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NC(=CC=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2,6-difluoropyridine (69.6 g, 605 mmol, 1.0 equiv) and isobutyronitrile (41.7 g, 610 mmol, 1.0 equiv) in toluene (500 mL) was added sodium hexamethyldisilazide (2.0 M in THF, 302 mL, 605 mmol, 1.0 equiv) in a dropwise manner. The resulting mixture was allowed to slowly warm to room temperature and stirred overnight. The reaction was then quenched with water (500 mL), and the organic layer was separated from the aqueous layer. The aqueous layer was extracted with EtOAc (2×300 mL), and the combined organic phases were washed with saturated brine solution (2×400 mL), dried over Na2SO4, concentrated to give a crude yellow oil, and chromatographed with silica gel (2-10% EtOAc/hex) to give 2-(6-fluoropyridin-2-yl)-2-methylpropanenitrile (55.7 g, 56%) as a clear oil.
Quantity
69.6 g
Type
reactant
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
302 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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